C.I. Disperse Blue 35

Description

Contextual Significance of Anthraquinone (B42736) Dyes in Industrial Chemistry and Environmental Science

Anthraquinone dyes represent the second-largest class of dyes used in industry, particularly in the textile sector for dyeing fibers like polyester (B1180765). acs.orgnih.gov Their popularity stems from their structural diversity, which allows for a wide range of colors, and their excellent light-fastness. frontiersin.org However, the very stability that makes them desirable for industrial applications also contributes to their persistence in the environment. acs.orgnih.gov The dyestuff industry is a significant contributor to industrial water pollution, with a substantial amount of dyes lost to wastewater during the dyeing process. acs.orgnih.gov The complex and reinforced structure of anthraquinone dyes makes them resistant to natural degradation, posing a significant environmental challenge. acs.orgnih.govresearchgate.net Consequently, these dyes are a focal point of research in environmental science, with studies concentrating on their detection in effluents and the development of effective remediation strategies. acs.orgnih.gov

Scope and Rationale for Comprehensive Research on C.I. Disperse Blue 35

This compound, with the CAS number 12222-75-2, is a key compound within the anthraquinone dye class. chemicalbook.com Its primary application is in the dyeing of polyester fibers. evitachem.com The rationale for extensive research on this specific dye is multifaceted. From an industrial perspective, understanding its chemical behavior is crucial for optimizing dyeing processes. In the realm of environmental science, its resistance to degradation and potential for bioaccumulation necessitate studies on its environmental fate and the development of methods for its removal from wastewater. researchgate.net Research has explored various degradation techniques, including enzymatic processes and advanced oxidation methods. acs.org Furthermore, analytical chemistry plays a vital role in developing sensitive and accurate methods for detecting and quantifying this compound in various environmental matrices. labrulez.com

Historical Development and Evolution of Research on this compound

The history of disperse dyes is intrinsically linked to the development of synthetic hydrophobic fibers in the 1920s. aatcc.org Initially known as "acetate dyes," the class was renamed "disperse dyes" in 1953 to reflect their broader application to new fibers like polyester. aatcc.org The growth of the polyester market in the 1960s and 1970s spurred significant research and development in disperse dye chemistry. aatcc.org Research on this compound and similar dyes has evolved from a primary focus on synthesis and application to a more comprehensive investigation of their environmental impact and toxicological profiles. Early research centered on improving dyeing properties such as fastness. aatcc.org More recent studies have shifted towards understanding its environmental persistence and developing effective degradation and removal techniques. researchgate.netresearchgate.net This evolution reflects a broader trend in chemical research towards sustainability and environmental stewardship.

Chemical and Physical Properties

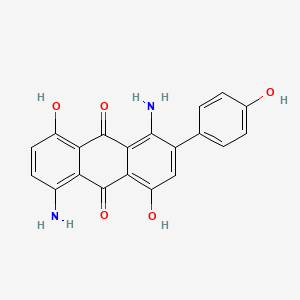

This compound is an anthraquinone-based dye with the molecular formula C₂₀H₁₄N₂O₅ and a molecular weight of 362.34 g/mol . However, it's important to note that technical-grade Disperse Blue 35 is often a complex mixture of methylated derivatives. The structure contains hydroxyl (-OH) and amino (-NH₂) groups which are crucial for its dyeing properties, as they facilitate hydrogen bonding with polyester fibers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 12222-75-2 chemicalbook.com |

| Molecular Formula | C₂₀H₁₄N₂O₅ |

| Molecular Weight | 362.34 g/mol |

| Appearance | Blue to dark blue powder chemicalbook.com |

| Boiling Point | 758.9°C |

| logP | 3.66 |

Note: Some sources may report different molecular formulas and weights, likely due to variations in the technical-grade mixtures.

Synthesis and Manufacturing

The synthesis of this compound typically involves the reaction of 1,5-diamino-4,8-dihydroxyanthraquinone (B87044) with 4-hydroxybenzene. evitachem.com Another foundational synthesis pathway is the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone (B106041) (1,8-DA-4,5-DHAQ), which results in a mixture of non-methylated, mono-methylated, and dimethylated derivatives. smolecule.com Industrial production often utilizes continuous flow reactors to enhance efficiency. evitachem.com The process generally includes steps such as nitration, reduction, and methylation to achieve the final product. smolecule.com

Analytical Techniques for Detection

Several analytical methods are employed for the characterization and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with a UV-Vis detector is a standard method for its analysis. sielc.com For more sensitive and selective detection, especially in complex matrices like textile wastewater, liquid chromatography-mass spectrometry (LC/MS/MS) is utilized. labrulez.comlcms.cz

Table 2: Analytical Methods for this compound

| Technique | Purpose |

| HPLC-UV/Vis | Quantification and impurity detection sielc.com |

| LC/MS/MS | High-sensitivity screening and quantification labrulez.comlcms.cz |

| FTIR Spectroscopy | Identification of functional groups |

| Solid-Phase Extraction (SPE) | Pre-concentration from environmental samples |

Degradation and Environmental Fate

The robust structure of this compound makes it resistant to conventional wastewater treatment methods. acs.orgnih.gov Research into its degradation has explored various advanced oxidation processes and biological treatments. Enzymatic degradation, using enzymes like oxidoreductases, has shown promise as an environmentally friendly approach to decolorize and break down this dye. acs.orgnih.gov Another studied method for its removal from aqueous solutions is cloud point extraction (CPE), which utilizes nonionic surfactants. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLITIGRBOEDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073394 | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6 | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 35 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Disperse Blue 73 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 35 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 73 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Methodologies for C.i. Disperse Blue 35 Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating C.I. Disperse Blue 35 from complex matrices and quantifying its presence. Due to the multi-component nature of the technical-grade dye, high-resolution separation techniques are required.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detector is a primary technique for the separation and quantification of this compound. This method leverages the compound's strong absorbance in the visible spectrum, a characteristic of its anthraquinone (B42736) structure.

Reverse-phase HPLC is typically employed, allowing for the separation of the main components of the commercial dye mixture as well as related impurities. The use of a PDA detector enables the simultaneous acquisition of spectral data across a range of wavelengths, enhancing confidence in peak identification. A standardized procedure, such as the DIN 54231 method, outlines a robust approach for the analysis of various disperse dyes, including Disperse Blue 35.

Detailed research findings have established specific parameters for the successful chromatographic separation of this compound.

Table 1: HPLC-PDA Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC System | ACQUITY Arc |

| Column | XBridge C18, 2.1 x 150 mm, 5 µm |

| Mobile Phase A | Ammonium acetate 10 mmol, pH 3.6 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.30 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| PDA Detection Range | 210 to 800 nm |

| Gradient Elution | 0 min: 40% B, 7 min: 60% B, 17 min: 98% B, 24 min: 98% B |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intermediate Identification

For the identification of trace-level impurities, degradation products, and reaction intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. This technique combines the powerful separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry, which provides structural information for compound confirmation.

LC-MS/MS is particularly valuable for studying the degradation of this compound resulting from processes like advanced oxidation. By monitoring the mass-to-charge ratio (m/z) of precursor and product ions, specific intermediates formed during chemical reactions can be identified. In positive ionization mode, the protonated molecule [M+H]⁺ is often selected as the precursor ion for fragmentation.

Table 2: LC-MS/MS Parameters for this compound Identification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Collision Energy (V) |

|---|

Gas Chromatography-Mass Spectrometry (GC/MS) for Low-Abundance Components

Gas Chromatography-Mass Spectrometry (GC/MS) is generally not the preferred method for the analysis of the intact this compound molecule. Disperse dyes are often polar and thermally labile, making them unsuitable for the high temperatures required for GC analysis.

However, GC/MS can be a useful technique for the analysis of certain low-abundance components associated with the dye, such as volatile precursors or specific degradation products that are thermally stable. For example, some aromatic amines, which can be carcinogenic and are used as dye precursors, are routinely analyzed by GC/MS. Therefore, while LC-based methods are used for the parent dye, GC/MS may be employed in a complementary role to screen for specific, volatile, and low-molecular-weight impurities.

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to elucidate the chemical structure of this compound and to perform quantitative measurements.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The chemical structure of this compound, 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione, contains several characteristic functional groups that produce distinct absorption bands in the infrared spectrum. evitachem.com

By analyzing the FTIR spectrum, key functional groups such as hydroxyl (-OH), amino (-NH₂), and carbonyl (C=O) groups can be confirmed. This information is critical for verifying the chemical identity of the dye and for studying chemical modifications.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenolic) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Anthraquinone) | Stretching | 1630 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1000 - 1250 |

UV-Visible Spectroscopy for Quantitative and Qualitative Studies

UV-Visible spectroscopy is a fundamental technique for both the qualitative and quantitative analysis of this compound. The dye's color is a direct result of its chromophore, the anthraquinone core, which absorbs light strongly in the visible region of the electromagnetic spectrum.

Qualitatively, the UV-Vis spectrum provides a characteristic fingerprint with broad absorption bands that can be used to identify the dye class. The wavelength of maximum absorbance (λmax) is a key feature of the spectrum. For quantitative studies, the relationship between absorbance and concentration is defined by the Beer-Lambert Law. By measuring the absorbance of a solution at a fixed wavelength (typically λmax), the concentration of the dye can be accurately determined, making this a straightforward method for routine quantification in quality control and environmental monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including complex dyes like this compound. While specific, detailed spectral assignments for this compound are not extensively published in open literature, the principles of NMR spectroscopy allow for a thorough characterization of its molecular framework. The availability of both ¹H and ¹³C NMR spectra is noted in chemical databases such as PubChem. nih.gov

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In the case of this compound, which is comprised of a substituted anthraquinone core, ¹H NMR would reveal signals corresponding to the aromatic protons on the anthraquinone and any associated phenyl groups. The chemical shifts, integration, and coupling patterns of these signals would help to determine the substitution pattern on the aromatic rings. Similarly, ¹³C NMR would provide distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the quinone structure, which appear at characteristic downfield shifts.

For an unambiguous structural assignment and to differentiate between potential isomers, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in assigning the protons on the individual aromatic rings of the this compound molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of the carbon atom attached to each proton.

The structural elucidation of other anthraquinone dyes has been successfully achieved using these NMR techniques, providing a well-established methodology that is directly applicable to this compound. whiterose.ac.uknih.govnih.govikprress.orgmdpi.com

Illustrative ¹H and ¹³C NMR Data for a Hypothetical Anthraquinone Dye

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| 1-NH₂ | 8.5 (br s) | - | C2, C9a |

| 2-H | 7.2 (d, J=8.0 Hz) | 118.0 | C1, C3, C4, C9a |

| 3-H | 7.8 (t, J=8.0 Hz) | 135.0 | C2, C4, C4a |

| 4-OH | 12.5 (s) | - | C3, C4a, C10a |

| 5-H | 7.5 (d, J=7.5 Hz) | 125.0 | C6, C7, C10, C10a |

| C9 (C=O) | - | 182.0 | - |

| C10 (C=O) | - | 188.0 | - |

Method Validation and Inter-laboratory Reproducibility in this compound Analysis

For analytical methods to be considered reliable and robust, they must undergo a thorough validation process. The validation of analytical methods for the analysis of disperse dyes, including this compound, is critical, particularly in regulated environments such as consumer product safety and forensic science. ojp.govresearchgate.netojp.gov Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Typical Method Validation Parameters for HPLC Analysis of a Disperse Dye

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (R²) | > 0.995 | 0.999 |

| Accuracy (% Recovery) | 80 - 120% | 98.5% |

| Precision (RSD%) | < 15% | < 5% |

| LOD (µg/L) | Signal-to-Noise > 3 | 5.0 |

| LOQ (µg/L) | Signal-to-Noise > 10 | 15.0 |

Challenges in Analytical Characterization of this compound and its Isomers

The analytical characterization of this compound is not without its challenges, many of which are inherent to the nature of disperse dyes and their commercial production.

Presence of Isomers and Impurities: Commercial disperse dyes are often not pure compounds but rather complex mixtures. The synthesis of this compound can lead to the formation of structural isomers and other related impurities. These closely related compounds can have very similar physicochemical properties, making their separation and individual quantification challenging. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for separating these components. The appearance of multiple peaks in a chromatogram for a single dye standard can indicate the presence of isomers or impurities. researchgate.net

Matrix Effects: When analyzing this compound in various matrices, such as textiles or environmental samples, other co-extracted substances can interfere with the analysis. These matrix effects can suppress or enhance the analyte signal in techniques like mass spectrometry, leading to inaccurate quantification. Proper sample preparation and the use of internal standards are crucial to mitigate these effects.

Low Water Solubility: Disperse dyes, by design, have low solubility in water. This can present challenges in preparing standard solutions and in extraction from aqueous samples. The use of organic solvents is typically required for sample preparation. lcms.cz

Structural Elucidation of Unknowns: Identifying unknown impurities or degradation products of this compound requires sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) is often necessary to determine the elemental composition of these unknowns, while techniques like tandem mass spectrometry (MS/MS) and NMR are needed for detailed structural elucidation.

Availability of Certified Reference Materials: The lack of certified reference materials for this compound and its individual isomers can hinder the accuracy of quantification and the validation of analytical methods.

Addressing these challenges requires a multi-faceted analytical approach, often combining high-resolution separation techniques with sensitive and selective detection methods.

Environmental Degradation Mechanisms and Remediation Technologies for C.i. Disperse Blue 35

Advanced Oxidation Processes (AOPs) for C.I. Disperse Blue 35 Degradation

While specific research on the degradation of this compound using AOPs is limited, studies conducted on structurally similar disperse dyes provide significant insights into the efficacy of these technologies. AOPs are particularly effective for treating wastewater containing dyes due to their ability to break down the complex aromatic structures that are responsible for the color and persistence of these compounds.

Ozonation is an AOP that utilizes ozone (O₃) as a potent oxidizing agent. The degradation of dyes via ozonation can occur through two primary pathways: direct oxidation by molecular ozone or indirect oxidation by hydroxyl radicals generated from ozone decomposition, a process that is favored at higher pH values ut.ac.irut.ac.ir.

The reaction kinetics of dye ozonation are crucial for process optimization. The degradation often follows pseudo-first-order kinetics, where the rate of dye removal is proportional to the dye concentration ut.ac.irresearchgate.net. The rate constant is influenced by several factors, including initial dye concentration, ozone dosage, and the pH of the solution. At higher pH, the degradation rate typically increases due to the enhanced formation of highly reactive hydroxyl radicals ut.ac.ir. The process involves the attack of ozone or hydroxyl radicals on the chromophoric groups of the dye molecule, leading to decolorization, followed by the slower oxidation of the resulting aromatic intermediates mdpi.com.

Table 1: Ozonation Performance for Procion Blue Reactive Dye (Illustrative Example)

| Initial Dye Concentration (mg/L) | pH | Treatment Time (min) | Dye Removal (%) | Kinetic Model | Rate Constant (k) (min⁻¹) |

|---|---|---|---|---|---|

| 60 | 10 | 90 | 85 | Pseudo-first-order | 2.48 x 10⁻² |

This table is based on data for Procion Blue and serves as an illustrative example of ozonation kinetics. ut.ac.ir

The Fenton process is a homogeneous catalytic oxidation system that uses a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate powerful hydroxyl radicals mdpi.com. The reaction is most effective under acidic conditions, typically at a pH of around 3 lew.roresearchgate.net. The photo-Fenton process enhances the degradation rate by incorporating UV or visible light, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and generating additional hydroxyl radicals lew.ro.

Studies on C.I. Disperse Blue 79 have shown that the Fenton process can achieve significant color and COD removal. Under optimal conditions (150 mg/L H₂O₂, 20 mg/L Fe²⁺, and 60 minutes reaction time), 85% color removal and 75% COD removal were observed researchgate.net. Similarly, research on C.I. Disperse Blue 56 demonstrated 99% color removal and 88% COD removal using the Fenton process researchgate.net. The photo-Fenton system is generally more efficient, leading to faster degradation and more complete mineralization of the dye molecules researchgate.net. The efficiency of these processes is highly dependent on the concentrations of Fe²⁺ and H₂O₂, the ratio between them, and the solution pH researchgate.netresearchgate.net.

Table 2: Fenton Process Efficiency for C.I. Disperse Blue 79 Degradation

| Parameter | Initial Value | Optimal Conditions | Removal Efficiency (%) |

|---|---|---|---|

| Dye Concentration | 60 mg/L | H₂O₂: 150 mg/L, Fe²⁺: 20 mg/L | Color: 85% |

| Reaction Time | Not Applicable | 60 minutes | COD: 75% |

Data sourced from a study on C.I. Disperse Blue 79. researchgate.net

Heterogeneous photocatalysis is an AOP that employs a semiconductor catalyst, typically titanium dioxide (TiO₂), which upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers react with water and oxygen to produce ROS, including hydroxyl radicals, which then degrade the organic pollutants adsorbed on the catalyst surface researchgate.netmdpi.com.

Titanium dioxide is the most widely used photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity researchgate.netmdpi.com. Research on the photocatalytic degradation of a synthetic textile wastewater containing a mixture of disperse dyes, including a Disperse Blue, showed that TiO₂ is an effective catalyst researchgate.net. The degradation of a similar compound, C.I. Disperse Blue 1, has been investigated using a UV/TiO₂/H₂O₂ process, which demonstrated that the degradation rates are strongly influenced by parameters such as reaction pH, catalyst concentration, and the presence of H₂O₂ as an additional source of hydroxyl radicals researchgate.netscispace.com. The commercial TiO₂ formulation Degussa P25 is often found to be particularly efficient due to its mixed anatase and rutile crystalline phases researchgate.netscispace.com.

Table 3: Key Parameters in TiO₂ Photocatalysis of Disperse Dyes

| Parameter | Influence on Degradation Rate | Optimal Condition (Example) |

|---|---|---|

| Catalyst (TiO₂) Dose | Increases to a point, then plateaus or decreases | 0.1 g/L for synthetic disperse dye mixture researchgate.net |

| pH | Affects catalyst surface charge and dye adsorption | pH 3 for synthetic disperse dye mixture researchgate.net |

| H₂O₂ Concentration | Increases degradation rate up to an optimal level | 9 x 10⁻³ M for synthetic disperse dye mixture researchgate.net |

This table synthesizes findings from studies on a mixture of disperse dyes. researchgate.net

Dye sensitization is a mechanism that can enhance the efficiency of photocatalysis, particularly under visible light. This process occurs when the dye molecule itself absorbs light, becomes electronically excited, and then injects an electron into the conduction band of the semiconductor catalyst researchgate.netmatchemmech.com. This electron transfer initiates the formation of reactive oxygen species, leading to the degradation of the dye or other pollutants, even if the light energy is insufficient to excite the semiconductor directly mdpi.com. For this to occur, the dye must be adsorbed onto the catalyst surface, and the energy level of the dye's excited state (LUMO) must be higher than the semiconductor's conduction band edge researchgate.net. This process effectively extends the spectral response of wide-bandgap semiconductors like TiO₂ into the visible region, allowing for the utilization of a larger portion of the solar spectrum researchgate.netmatchemmech.com.

Modifying the structure and composition of photocatalysts like TiO₂ can significantly improve their performance. Doping with metal or non-metal ions can alter the electronic structure of the catalyst, typically by narrowing its band gap, which allows it to be activated by visible light mdpi.commdpi.com. This enhances the absorption of solar energy.

A study on the degradation of C.I. Disperse Blue 56 utilized catalysts made of copper- or iron-doped titanium incorporated into pillared interlayered clays (Cu-Ti-PILCs and Fe-Ti-PILCs) tuiasi.ro. These doped catalysts showed high degradation rates of ~97% and ~94%, respectively, under UV radiation. The improved performance was attributed to the combined effects of high dye adsorption on the clay support and the photocatalytic activity of the doped TiO₂ tuiasi.ro.

The nanostructure of the catalyst also plays a critical role. Nanostructured materials offer a high surface-area-to-volume ratio, which provides more active sites for dye adsorption and reaction researchgate.net. Furthermore, specific nanostructures can improve light harvesting efficiency through effects like increased light scattering within the material, which enhances the probability of photon absorption researchgate.net.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| C.I. Disperse Blue 1 |

| C.I. Disperse Blue 56 |

| C.I. Disperse Blue 60 |

| C.I. Disperse Blue 79 |

| Titanium Dioxide |

| Ozone |

| Hydrogen Peroxide |

| Ferrous Iron |

| Hydroxyl Radical |

| Copper |

Electrochemical Oxidation for this compound Removal

Electrochemical oxidation is an advanced oxidation process that can effectively treat wastewater containing recalcitrant organic pollutants like disperse dyes. The method involves the generation of oxidizing agents or direct electron transfer at the electrode surface to degrade the target compounds. While specific studies on this compound are limited, research on other disperse dyes provides significant insight into the potential materials, parameters, and mechanisms applicable to its removal.

The choice of electrode material is critical for the efficiency and mechanism of the electrochemical process. Materials used for the degradation of similar disperse dyes include graphite, aluminum (Al), and iron (Fe) tuiasi.rosci-hub.ru. Graphite is often used as a stable anode for direct or indirect oxidation, while aluminum and iron are typically employed as sacrificial electrodes in electrocoagulation processes tuiasi.ro.

The efficiency of electrochemical oxidation is governed by several key process parameters:

Current Density: Higher current density generally increases the rate of contaminant removal and the dissolution of sacrificial electrodes. However, it also increases energy consumption . For Disperse Blue 3, removal efficiency decreased at the Al electrode but increased at the Fe electrode as current density was raised .

pH: The initial pH of the solution significantly influences the process. For the electrocoagulation of Disperse Blue 3, an optimal initial pH of 5 was identified . For the electrochemical oxidation of Disperse Blue 1 using graphite electrodes, the maximum efficiency of 90% was achieved at a neutral pH of 7 tuiasi.roeemj.eu.

Electrolysis Time: Decolorization efficiency increases with the duration of the electrolysis process tuiasi.ro.

Initial Dye Concentration: Removal efficiency tends to decrease as the initial concentration of the dye increases tuiasi.ro.

Supporting Electrolyte: The presence of electrolytes like sodium chloride (NaCl) can enhance conductivity and participate in indirect oxidation mechanisms tuiasi.ro.

Table 2: Optimal Parameters for Electrochemical Treatment of Various Disperse Dyes

| Dye | Electrode Material | Optimal pH | Optimal Current Density (mA/cm²) | Max. Removal Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Disperse Blue 3 | Aluminum (Al) | 5 | 139 | 98 | |

| Disperse Blue 3 | Iron (Fe) | 5 | 93 | 96 | |

| Disperse Blue 1 | Graphite | 7 | Not Specified | 90 | tuiasi.roeemj.eu |

The mechanisms of electrochemical decolorization can be broadly categorized into direct oxidation, indirect oxidation, and electrocoagulation.

Direct Electrolysis: This involves the direct transfer of electrons from the dye molecule to the anode, causing its oxidation. This process occurs on the surface of anodes with high electrocatalytic activity tuiasi.ro.

Indirect Electrolysis: In this mechanism, an oxidizing agent is generated in situ, which then chemically degrades the dye. A common example is the oxidation of chloride ions (from a supporting electrolyte like NaCl) at the anode to produce active chlorine species (e.g., Cl₂, HOCl, OCl⁻). These are powerful oxidizing agents that can effectively bleach and degrade dye molecules tuiasi.roresearchgate.net. This is often the dominant mechanism when using graphite electrodes in a chloride medium tuiasi.ro.

Electrocoagulation: When using sacrificial anodes like aluminum or iron, the electrochemical dissolution of the metal generates metallic cations (e.g., Al³⁺, Fe²⁺/Fe³⁺) sci-hub.ru. These cations hydrolyze in water to form a series of metal hydroxides and polyhydroxides. These species act as coagulants, destabilizing and adsorbing the dye molecules, which are then removed from the solution as flocs .

Synergistic Effects in Combined Advanced Oxidation Processes for this compound Treatment

Combining different advanced oxidation processes (AOPs) can lead to synergistic effects, resulting in higher degradation efficiency than the individual processes alone. The integration of methods can enhance the production of reactive radicals, attack the pollutant through multiple pathways, and overcome the limitations of a single technology mdpi.com.

A common and effective combination is the use of photocatalysis (e.g., UV/TiO₂) with hydrogen peroxide (H₂O₂). The addition of H₂O₂ to the photocatalytic system can significantly increase the concentration of hydroxyl radicals (•OH), which are primary oxidants in the degradation process. H₂O₂ can act as an electron acceptor, preventing the recombination of photogenerated electron-hole pairs and generating additional •OH radicals researchgate.net. Studies on the photocatalytic degradation of C.I. Disperse Blue 1 demonstrated the effectiveness of the UV/TiO₂/H₂O₂ system researchgate.net. Similarly, the degradation of Disperse Blue 56 was studied using photocatalytic materials in the presence of H₂O₂ tuiasi.ro.

Other potential combinations include integrating ozonation with UV radiation or H₂O₂, or combining Fenton/photo-Fenton processes with biological treatment mdpi.commdpi.combiointerfaceresearch.com. The initial AOP stage can break down the complex and recalcitrant dye structure into more biodegradable intermediates, which can then be efficiently mineralized by a subsequent biological treatment step mdpi.com. This integrated approach can be more cost-effective and environmentally friendly for treating complex industrial effluents containing dyes like this compound.

Adsorption-Based Removal of this compound from Aqueous Solutions

Adsorption is a widely used physicochemical treatment method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials nih.gov. The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

For the removal of this compound, various low-cost adsorbents have been investigated. One study focused on the use of fly ash, a waste material from thermal power plants, as an effective adsorbent ijert.org. In column experiments using a mixture of fly ash and sand (1:1 ratio), a removal efficiency of 82% was achieved at lower dye concentrations (1 ppm), while the efficiency was 69% at higher concentrations (20 ppm) ijert.org. This indicates that the removal process is dependent on the initial concentration of the dye solution ijert.org.

The effectiveness of adsorption is influenced by several factors, including:

Adsorbent Type: Materials with high surface area, porous structure, and favorable surface chemistry are preferred. Besides fly ash, other materials like activated carbon, sawdust, orange peels, and hydroxyapatite have been successfully used for removing other disperse dyes ijert.orgscispace.comamazonaws.compreprints.org.

pH: The pH of the solution can affect the surface charge of the adsorbent and the ionization of the dye, thus influencing the electrostatic interactions between them. For Disperse Blue 56, the maximum adsorption onto sawdust was achieved at a low pH of 2 amazonaws.com.

Adsorbent Dosage: Increasing the amount of adsorbent generally leads to a higher percentage of dye removal due to the availability of more active sites scispace.com.

Contact Time: Adsorption is initially rapid and then slows down as it approaches equilibrium scispace.com.

The equilibrium of the adsorption process is often described by isotherm models, such as the Langmuir and Freundlich models, which provide insight into the adsorption capacity and the nature of the interaction between the dye and the adsorbent. For example, the adsorption of a disperse blue dye onto hydroxyapatite was found to follow the Langmuir model, indicating monolayer adsorption onto a homogeneous surface scispace.com.

Table 3: Adsorption Efficiency for Disperse Dyes Using Low-Cost Adsorbents

| Dye | Adsorbent | Key Finding | Reference |

|---|---|---|---|

| C.I. Disperse Blue 354* | Fly ash and Sand (1:1) | 82% removal at 1 ppm; 69% removal at 20 ppm. | ijert.org |

| Disperse Blue SBL | Hydroxyapatite | Adsorption follows Langmuir isotherm; pH-dependent. | scispace.com |

| Disperse Blue 56 | Sawdust | Maximum adsorption achieved at pH 2. | amazonaws.com |

| Disperse Blue 56 | Orange peel-based adsorbent | Demonstrated viability as a sustainable adsorbent. | preprints.org |

*Note: The source refers to "Disperse Blue 354," which is interpreted as a likely reference to Disperse Blue 35.

Development and Characterization of Novel Adsorbent Materials

The remediation of aqueous environments contaminated with this compound and other disperse dyes has spurred research into the development of effective and low-cost adsorbent materials. A significant focus has been on utilizing agricultural waste and industrial byproducts to create novel adsorbents. Materials such as activated carbon derived from Iraqi date palm seeds have been investigated for the removal of disperse blue dyes tsijournals.com. Other biomass sources that have been successfully converted into adsorbents for various dyes include orange peels, coconut shells, rice husks, and sugar cane bagasse researchgate.netpreprints.org.

Beyond agricultural biomass, mineral-based materials have also been developed. Zeolites synthesized from industrial byproducts like cenospheres (hollow aluminosilicate microspheres found in fly ash) have been optimized for the removal of disperse dyes, including Disperse Orange 25 and Disperse Blue 79:1 semanticscholar.org. Dredging sediment, which primarily contains clay minerals like illite and kaolinite, has been processed into a mesoporous adsorbent material effective for cationic dye removal, indicating its potential for other dye types as well mdpi.com.

The characterization of these novel adsorbents is crucial to understanding their potential efficacy. Standard techniques include:

Surface Morphology Analysis: Scanning Electron Microscopy (SEM) is used to visualize the surface texture and porous structure of the adsorbent mdpi.comscholaris.ca.

Surface Area and Porosity Analysis: The Brunauer-Emmett-Teller (BET) method is employed to measure the specific surface area and total pore volume, which are critical indicators of adsorption capacity mdpi.comscholaris.ca.

Surface Chemistry: The point of zero charge (pHpzc) is determined to understand the surface charge characteristics of the adsorbent at different pH values, which influences electrostatic interactions with dye molecules mdpi.comscholaris.ca.

These characterization methods provide essential data on the physical and chemical properties of the adsorbents, enabling the selection and optimization of materials for the specific removal of this compound.

Adsorption Isotherms and Kinetic Models

To quantify the adsorption capacity and understand the rate of uptake of disperse dyes by novel adsorbents, researchers employ various isotherm and kinetic models. These models are essential for designing and optimizing large-scale water treatment systems.

Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Commonly applied models include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites scholaris.cascialert.net. It is often used to calculate the maximum monolayer adsorption capacity (q_max) tsijournals.comnih.gov.

Freundlich Isotherm: This empirical model is applied to describe multilayer adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity scholaris.cascialert.net.

Temkin and Dubinin-Radushkevich Isotherms: These models provide insights into the heat of adsorption and the nature of the adsorption process (i.e., physical or chemical), respectively scialert.netnih.gov.

In a study on the removal of a disperse blue dye using activated carbon from Iraqi date seeds, the equilibrium data were best described by the Langmuir isotherm model, indicating a monolayer adsorption process tsijournals.com. The maximum monolayer adsorption capacity was determined to be 8.13 mg/g tsijournals.com.

Kinetic Models are used to analyze the rate of the adsorption process. The most frequently used models are:

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites tsijournals.comnih.gov.

Pseudo-Second-Order Model: This model implies that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate tsijournals.comnih.gov.

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and determine if it is the rate-limiting step nih.gov.

Kinetic studies for the adsorption of a disperse blue dye onto activated carbon showed that the process was most accurately represented by the pseudo-second-order model, suggesting that chemical adsorption was the rate-controlling step tsijournals.com.

| Isotherm Models | Kinetic Models | ||||

|---|---|---|---|---|---|

| Model | Parameter | Value | Model | Parameter | Value |

| Langmuir | q_max (mg/g) | 8.13 | Pseudo-First-Order | k_1 (min⁻¹) | 0.016 |

| R² | 0.998 | R² | 0.965 | ||

| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ) | 1.54 | Pseudo-Second-Order | k_2 (g/mg·min) | 0.129 |

| R² | 0.950 | R² | 0.999 |

Underlying Adsorption Mechanisms: Electrostatic, Hydrogen Bonding, and π-π Interactions

The removal of this compound from water via adsorption is governed by a combination of physical and chemical interactions between the dye molecule and the adsorbent surface. This compound is an anthraquinone-based dye characterized by low water solubility and a non-ionic nature, although it possesses polar functional groups like phenolic (-OH) and amino (-NH) groups nih.govevitachem.com. These structural features dictate the primary adsorption mechanisms.

Hydrogen Bonding: The phenolic and amino groups on the this compound molecule can act as hydrogen bond donors, while oxygen and nitrogen atoms can act as acceptors evitachem.com. If the adsorbent surface contains complementary functional groups (e.g., carboxyl, hydroxyl), strong hydrogen bonds can form, playing a crucial role in the adsorption process researchgate.net.

π-π Interactions: The anthraquinone (B42736) structure of this compound is composed of multiple aromatic rings evitachem.com. These electron-rich π-systems can interact with graphitic or aromatic structures on the surface of adsorbents like activated carbon. These π-π stacking interactions are a significant driving force for the adsorption of aromatic compounds researchgate.netresearchgate.net.

Other contributing forces include van der Waals forces, which are weak, short-range intermolecular attractions, and pore-filling, where dye molecules are physically trapped within the porous structure of the adsorbent mdpi.comresearchgate.net.

Influence of Environmental Parameters on Adsorption Efficiency

The efficiency of removing this compound through adsorption is highly dependent on several environmental and operational parameters. Optimizing these factors is essential for maximizing removal efficiency in practical applications nih.govresearchgate.netnih.gov.

Effect of pH: The pH of the aqueous solution can significantly influence the adsorption process by altering the surface charge of the adsorbent and the degree of ionization of the adsorbate nih.gov. However, for non-ionic disperse dyes, the effect of pH can be minimal. In a study involving a disperse blue dye and activated carbon, the removal efficiency remained nearly constant over a pH range of 3 to 11 tsijournals.com. This is attributed to the low solubility and non-ionizing nature of disperse dyes, which causes them to accumulate at surfaces regardless of electrical charge tsijournals.comresearchgate.net.

Effect of Adsorbent Dosage: Generally, increasing the amount of adsorbent for a fixed volume and concentration of dye solution leads to a higher percentage of dye removal tsijournals.comscholaris.ca. This is because a larger adsorbent dose provides a greater surface area and a higher number of available active sites for adsorption scholaris.ca. However, the amount of dye adsorbed per unit mass of the adsorbent (q_e) may decrease after a certain point due to the unsaturation of adsorption sites tsijournals.com.

Effect of Temperature: Temperature influences the solubility of the dye and the kinetic energy of the dye molecules. Adsorption can be either an exothermic (favored at lower temperatures) or endothermic (favored at higher temperatures) process scialert.net. Thermodynamic studies are required to determine the nature of the adsorption process for this compound on a specific adsorbent pjoes.com.

| Parameter | General Trend | Reason |

|---|---|---|

| pH | Often has a limited effect for non-ionic disperse dyes. tsijournals.com | Dye is not ionized; adsorption is driven by non-electrostatic forces. researchgate.net |

| Adsorbent Dosage | Percentage removal increases with dosage. tsijournals.com | Greater surface area and more available active sites. scholaris.ca |

| Initial Dye Concentration | Percentage removal may decrease as concentration increases. nih.gov | Saturation of a fixed number of active sites. nih.gov |

| Temperature | Effect is system-dependent (can be endothermic or exothermic). scialert.net | Affects dye solubility, molecular diffusion rates, and the nature of the adsorption process. |

Bioremediation and Enzymatic Degradation of this compound

Bioremediation offers an environmentally friendly and cost-effective alternative to physicochemical methods for treating wastewater containing recalcitrant compounds like this compound. This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, or their enzymes to break down complex dye molecules into simpler, less toxic substances nih.govresearchgate.net.

Microbial Degradation Pathways and Metabolites

The biodegradation of anthraquinone dyes like this compound by microorganisms involves complex metabolic pathways. While specific pathways for Disperse Blue 35 are not extensively detailed, studies on structurally similar dyes, such as Disperse Blue 2BLN, provide significant insights.

The fungus Aspergillus sp. XJ-2 has been shown to effectively decolorize and degrade Disperse Blue 2BLN under microaerophilic conditions, achieving 93.3% decolorization in 120 hours nih.gov. Analysis of the degradation products using Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) revealed that the primary mechanism is the cleavage of the anthraquinone chromophoric group nih.govresearchgate.net. Based on the identified metabolites, two potential degradation pathways were proposed, both initiated by enzymatic attack on the core anthraquinone structure. The pathways differ based on the specific carbon-carbon bonds within the aromatic rings that are broken nih.gov. This initial cleavage leads to the formation of smaller intermediate compounds and ultimately results in partial mineralization of the dye nih.govresearchgate.net.

For other complex disperse dyes like Disperse Blue 79, a two-stage anaerobic-aerobic process has been effective. In the initial anaerobic stage, the dye is converted into various aromatic amines by microbial action nih.gov. These intermediate amines are then further degraded and mineralized in a subsequent aerobic stage, which is crucial for detoxifying the effluent nih.gov. This highlights that a combination of microbial processes under different oxygen conditions may be necessary for the complete remediation of this compound.

Enzymatic Decolorization and Mineralization Studies

The microbial degradation of dyes is mediated by specific intracellular or extracellular enzymes. For anthraquinone dyes, the most important enzymes belong to the ligninolytic group, which includes laccases, manganese peroxidases (MnP), and lignin peroxidases (LiP) nih.govnih.gov. These enzymes have low substrate specificity, allowing them to oxidize a wide range of complex aromatic pollutants researchgate.net.

In the degradation of Disperse Blue 2BLN by Aspergillus sp. XJ-2, all three major ligninolytic enzymes were found to be involved nih.gov. However, the activity of extracellular manganese peroxidase showed the strongest correlation with the rate of decolorization, suggesting it is the key enzyme in the initial breakdown of the dye's chromophore nih.govresearchgate.net. The proposed mechanism involves MnP catalyzing the oxidation of Mn²⁺ to Mn³⁺, which then acts as a powerful oxidizing agent to attack the dye molecule non-specifically nih.gov.

Laccase is another potent enzyme for dye decolorization. Laccase from the fungus Pycnoporus has been successfully used to treat wastewater containing a variety of disperse dyes, including Disperse Blue 2BLN nih.gov. Laccase catalyzes the oxidation of phenolic and non-phenolic compounds using molecular oxygen, leading to decolorization and degradation nih.gov. The efficiency of laccase can often be enhanced by the addition of small mediator molecules nih.gov. These enzymatic studies demonstrate a high potential for cell-free enzyme systems to be used as biocatalysts for the targeted decolorization and mineralization of this compound in industrial effluents researchgate.net.

| Enzyme | Microorganism Source (Example) | Target Dye (Example) | Key Function |

|---|---|---|---|

| Manganese Peroxidase (MnP) | Aspergillus sp. nih.gov | Disperse Blue 2BLN | Key enzyme for initiating the cleavage of the anthraquinone ring. nih.gov |

| Laccase | Pycnoporus sp. nih.gov, Aspergillus sp. nih.gov | Various Disperse Dyes | Oxidizes phenolic and non-phenolic compounds, leading to decolorization. nih.gov |

| Lignin Peroxidase (LiP) | Aspergillus sp. nih.gov | Disperse Blue 2BLN | Contributes to the overall degradation process through oxidative reactions. nih.gov |

| Azoreductase | Various bacteria nih.gov | Azo Dyes (e.g., Disperse Blue 79) | Reductively cleaves azo bonds under anaerobic conditions. nih.gov |

Membrane Separation Technologies for this compound Effluent Treatment

Membrane separation technologies are increasingly employed for the treatment of textile effluents due to their efficiency in separating dyes from wastewater. These processes utilize semi-permeable membranes to selectively remove contaminants based on particle size and molecular weight. Key pressure-driven membrane processes applicable to the removal of this compound include nanofiltration (NF), reverse osmosis (RO), and ultrafiltration (UF).

Nanofiltration (NF) has demonstrated high efficiency in removing disperse dyes from wastewater. NF membranes possess pore sizes that allow for the passage of monovalent salts while retaining divalent salts and larger organic molecules like disperse dyes. Research on the treatment of textile wastewater containing disperse blue dyes using nanofiltration has shown significant removal rates. For instance, studies have reported dye removal efficiencies for disperse blue dyes ranging from 97.54% to as high as 99.58%. The effectiveness of NF is attributed to a combination of size exclusion and electrostatic interactions between the dye molecules and the membrane surface.

Reverse Osmosis (RO) is a more stringent membrane filtration process that can remove even smaller particles than nanofiltration, including dissolved salts and low molecular weight organic compounds. While specific studies focusing solely on this compound are limited, the general applicability of RO for textile effluent treatment suggests high rejection rates for this dye. The high pressure applied in RO forces water molecules through a dense membrane, leaving behind the larger dye molecules.

Ultrafiltration (UF) utilizes membranes with larger pore sizes compared to NF and RO. Consequently, UF alone may not be as effective in removing dissolved disperse dyes like this compound. However, it can be highly effective when used in combination with other treatment methods, such as coagulation or adsorption, where the dye is first aggregated or adsorbed onto larger particles that are then easily removed by the UF membrane.

Table 1: Performance of Membrane Separation Technologies for Disperse Dye Removal

| Membrane Technology | Dye Type | Removal Efficiency (%) | Operating Conditions | Reference |

|---|---|---|---|---|

| Nanofiltration | Disperse Blue Dyes | 97.54 - 99.58 | Not Specified | N/A |

Cloud Point Extraction for this compound Removal

Cloud point extraction (CPE) is a promising and environmentally friendly separation technique for the removal of organic compounds, including dyes, from aqueous solutions. This method utilizes the unique property of non-ionic surfactants to form micelles and separate into a surfactant-rich phase (coacervate) when heated above a specific temperature known as the cloud point temperature. The hydrophobic dye molecules are entrapped within the micelles and are consequently extracted from the bulk aqueous phase.

The removal of this compound using CPE has been investigated with various non-ionic surfactants, demonstrating high extraction efficiencies. Key factors influencing the CPE process include the type and concentration of the surfactant, temperature, and the presence of electrolytes.

Research has shown that the non-ionic surfactants Lutensol AO7 and Triton X-114 are effective in the removal of this compound. In one study, at a surfactant concentration of 6% by weight, the extraction efficiency for this compound was found to be approximately 95% with Lutensol AO7 and 82% with Triton X-114 researchgate.netdntb.gov.ua.

The efficiency of the extraction process can be further enhanced by optimizing operational parameters. The optimal temperature for CPE is typically set a few degrees above the cloud point of the surfactant. The addition of salts, such as sodium sulfate, can lower the cloud point temperature and promote the phase separation, thereby improving the extraction efficiency smolecule.com. For instance, optimal conditions for this compound removal have been identified to be within a temperature range of 40 to 60 degrees Celsius with surfactant concentrations between 4 to 6 weight percent smolecule.com.

Table 2: Cloud Point Extraction Efficiency for this compound

| Surfactant | Surfactant Concentration (wt%) | Temperature (°C) | Extraction Efficiency (%) | Reference |

|---|---|---|---|---|

| Lutensol AO7 | 6 | > Cloud Point | ~95 | researchgate.netdntb.gov.ua |

| Triton X-114 | 6 | > Cloud Point | ~82 | researchgate.netdntb.gov.ua |

| Not Specified | 4 - 6 | 40 - 60 | High | smolecule.com |

Computational and Theoretical Investigations of C.i. Disperse Blue 35

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of dye molecules.

DFT calculations have been widely applied to study the electronic structure of anthraquinone (B42736) dyes. nih.govnii.ac.jpmdpi.com For C.I. Disperse Blue 35, these calculations reveal how the arrangement of atoms and functional groups influences the distribution of electrons within the molecule. The anthraquinone core acts as an electron-accepting moiety, while the amino (-NH2) and hydroxyl (-OH) groups at the 1, 4, 5, and 8 positions are strong electron-donating groups. The 4-hydroxyphenyl substituent at the 2-position also contributes to the electronic properties of the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic behavior and color of the dye. In many anthraquinone dyes, the HOMO is primarily localized on the electron-donating substituents and the outer rings of the anthraquinone nucleus, while the LUMO is centered on the central anthraquinone core and the electron-withdrawing carbonyl groups. nih.gov The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is critical in determining the absorption wavelength of the dye. A smaller energy gap generally corresponds to absorption at longer wavelengths, resulting in a deeper color. The visible absorption of anthraquinone dyes is typically due to a π → π* intramolecular charge transfer transition from the HOMO to the LUMO. nih.gov

Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Analogous Anthraquinone Dyes

| Property | Predicted Characteristic |

| HOMO Localization | Primarily on the amino, hydroxyl groups, and the phenyl substituent |

| LUMO Localization | Primarily on the central anthraquinone core and carbonyl groups |

| HOMO-LUMO Gap | Relatively small, leading to absorption in the blue region of the visible spectrum |

| Primary Electronic Transition | π → π* intramolecular charge transfer |

Note: The values in this table are qualitative predictions based on published data for structurally similar anthraquinone dyes.

Computational methods can predict the most likely sites for chemical reactions, including those involved in degradation. By analyzing the electron density and the frontier molecular orbitals (HOMO and LUMO), it is possible to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atoms of the amino groups and the oxygen atoms of the hydroxyl groups are expected to have a high electron density, making them potential sites for electrophilic attack. Conversely, the carbon atoms of the carbonyl groups are electron-deficient and are likely targets for nucleophilic attack.

In the context of degradation, these reactive sites are where bond cleavage is most likely to occur. For instance, under oxidative conditions, the aromatic rings can be hydroxylated, leading to ring-opening. The bonds between the anthraquinone core and the substituent groups (C-N and C-C) are also potential points of cleavage. Computational studies can model the energy barriers for the breaking of these bonds, providing a theoretical basis for understanding the degradation pathways of the dye. nih.gov

Molecular Dynamics Simulations for Dye-Substrate Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between dye molecules and textile fibers at an atomic level. For this compound, which is primarily used for dyeing polyester (B1180765), MD simulations can model how the dye molecule positions itself within the amorphous regions of the polymer.

These simulations have shown that the primary forces driving the interaction between disperse dyes and polyester are van der Waals forces and, to a lesser extent, hydrogen bonding. The planar structure of the anthraquinone core of this compound allows for favorable stacking interactions with the aromatic rings of the polyester chains. Furthermore, the amino and hydroxyl groups on the dye molecule can form hydrogen bonds with the carbonyl groups of the polyester. These interactions are crucial for the affinity and fastness properties of the dye.

Table 2: Key Interactions between this compound and Polyester Fibers as Predicted by Molecular Dynamics Simulations

| Type of Interaction | Description |

| Van der Waals Forces | Non-specific attractive forces between the dye molecule and the polymer chains, particularly involving the aromatic rings. |

| Hydrogen Bonding | Potential for hydrogen bonds to form between the -NH2 and -OH groups of the dye and the C=O groups of the polyester. |

| Hydrophobic Interactions | The largely nonpolar nature of both the dye and the polyester fiber favors their association in an aqueous environment. |

Note: This table is based on general findings from MD simulations of disperse dyes with polyester.

In Silico Modeling of Degradation Pathways and Intermediate Stability

In silico, or computational, modeling can be used to predict the likely degradation pathways of this compound in various environmental conditions. These models can simulate the reactions that occur during processes such as photocatalysis, ozonation, or biodegradation. By calculating the thermodynamic and kinetic parameters of potential reaction steps, it is possible to construct a detailed map of the degradation process.

For anthraquinone dyes, degradation often begins with an attack on the chromophore. This can involve the hydroxylation of the aromatic rings, leading to the cleavage of the ring structure. Another common pathway is the cleavage of the bonds connecting the substituent groups to the anthraquinone core. The stability of the resulting intermediates can also be assessed computationally. Intermediates that are more stable are more likely to be observed experimentally during degradation studies.

Table 3: Hypothetical Intermediates in the Degradation of this compound

| Proposed Intermediate | Potential Formation Pathway |

| Hydroxylated derivatives of this compound | Attack by hydroxyl radicals on the aromatic rings |

| 1,5-diamino-4,8-dihydroxyanthraquinone (B87044) | Cleavage of the bond to the 4-hydroxyphenyl group |

| Phthalic acid derivatives | Oxidative cleavage of the anthraquinone rings |

| Simple aromatic amines and phenols | Further degradation of the initial intermediates |

Note: This table presents hypothetical intermediates based on known degradation pathways of other anthraquinone dyes.

Computational Studies on Optical Properties and Chromophoric Behavior of Related Disperse Dyes

Time-dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the absorption spectra of dyes. acs.orgmdpi.com By calculating the energies of the electronic transitions, TD-DFT can provide a theoretical value for the maximum absorption wavelength (λmax), which determines the color of the dye.

Studies on a range of anthraquinone dyes have demonstrated a clear relationship between their chemical structure and their optical properties. The color of these dyes can be fine-tuned by altering the number and position of electron-donating and electron-withdrawing groups on the anthraquinone core. For instance, increasing the strength of the electron-donating groups generally leads to a red-shift in the absorption spectrum (a shift to longer wavelengths), resulting in a deeper color. The position of the substituents also has a significant impact; for example, 1,4-disubstituted anthraquinones tend to have deeper shades than their 1,5- or 2,6-disubstituted counterparts due to a smaller HOMO-LUMO gap. mdpi.com

Table 4: Effect of Substitution on the Calculated λmax of Anthraquinone Dyes

| Dye Structure | Substituent Type | Predicted λmax Shift (relative to a reference) |

| 1-aminoanthraquinone | Single electron-donating group | Reference |

| 1,5-diaminoanthraquinone | Two electron-donating groups | Red-shift |

| 1,4-diaminoanthraquinone | Two electron-donating groups | Larger red-shift |

| 1,4-diamino-2-bromoanthraquinone | Electron-donating and electron-withdrawing groups | Blue-shift (relative to 1,4-diaminoanthraquinone) |

Note: This table illustrates general trends observed in computational studies of anthraquinone dyes and is not based on specific calculations for these exact compounds.

Scientific Research Applications of C.i. Disperse Blue 35

C.I. Disperse Blue 35 as a Model Compound in Dye Chemistry Research

Due to its characteristic properties and complex nature, this compound serves as a valuable model compound for a variety of studies in dye chemistry. Its use in research allows for the investigation of fundamental principles of dyeing processes, chemical reactions, and analytical methodologies.

Key areas of research where Disperse Blue 35 is used as a model include:

Dye-Fiber Interactions: The mechanism of how Disperse Blue 35 interacts with synthetic fibers is a significant area of study. As a disperse dye, its molecules have low water solubility and are applied in a dispersed form. Researchers study how these molecules penetrate the fiber structure. The phenolic and amino groups on the dye's anthraquinone (B42736) core are believed to facilitate hydrogen bonding and van der Waals interactions with the polymer chains of fibers like polyester (B1180765), leading to strong adsorption and uniform coloration.

Chemical Reaction Mechanisms: Scientists utilize the compound to study various chemical reactions, such as oxidation, reduction, and substitution. Investigating these reactions helps to understand how such modifications affect the dye's properties and can lead to the formation of new derivatives.

Analytical Method Development: Technical-grade Disperse Blue 35 is not a single pure compound but a mixture of methylated components. This multi-component nature presents an analytical challenge, making it an excellent model for developing and validating separation techniques like high-performance liquid chromatography (HPLC).

| Area of Research | Focus of Study | Significance |

|---|---|---|

| Dye-Fiber Interactions | Mechanism of dye penetration and binding to synthetic polymer fibers. | Understanding fundamental principles of dyeing processes, including the role of hydrogen bonding and van der Waals forces. |

| Reaction Mechanisms | Studying oxidation, reduction, and substitution reactions on the dye molecule. | Investigating how chemical modifications alter dye properties and create new derivatives. |

| Analytical Chemistry | Developing and validating separation techniques (e.g., HPLC) for multi-component dye mixtures. | Addressing the analytical challenges posed by the complex composition of technical-grade dyes. |

Applications in Biological Staining Techniques and Cellular Component Visualization

Limited research has explored the potential of this compound as a biomarker in cell staining. smolecule.com Its properties as a dye allow it to be used in certain biological staining techniques to visualize specific cellular components. smolecule.com

Lysosomal Staining and Organelle Function Studies

One of the specific applications of this compound in biological research is its ability to selectively stain lysosomes. smolecule.com Lysosomes are cellular organelles that contain digestive enzymes and are responsible for waste disposal, recycling of cellular components, and other essential functions. The ability of Disperse Blue 35 to accumulate in these acidic organelles allows researchers to visualize and study lysosomal function in various types of cells. smolecule.com Lysotropic dyes, which are weak bases, can permeate the cell membrane and become trapped within the acidic environment of the lysosome, often exhibiting enhanced fluorescence. abcam.comnih.gov This selective labeling is a powerful method for studying cellular events in a spatial and temporal context. abcam.com

| Application | Target Organelle | Research Purpose |

|---|---|---|

| Biological Staining | Lysosomes smolecule.com | To visualize and study the function of lysosomes in live cells, including processes like waste disposal and recycling. smolecule.com |

Research on Potential Use of Anthraquinone Dyes in Photodynamic Therapy and as Photosensitizers

Photodynamic therapy (PDT) is a medical treatment that uses a combination of a photosensitizing agent, light of a specific wavelength, and oxygen to kill cancer cells and other diseased cells. nih.gov The photosensitizer is absorbed by the target cells and, when activated by light, transfers energy to molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen. smolecule.com These ROS are toxic to the cells, leading to their destruction.